molecular formula C13H11ClF3NO2 B14789633 Methyl 3-(4-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Methyl 3-(4-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Cat. No.: B14789633
M. Wt: 305.68 g/mol
InChI Key: DTFCZDTYOZFZGH-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a methyl ester group attached to the indole core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Chlorination: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride (SOCl2).

    Esterification: The final step involves esterification of the propanoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like NH3 or RSH in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(4-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The chloro substituent and indole core contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Methyl 3-(4-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate can be compared with other indole derivatives such as:

    Methyl 3-(4-chloro-1H-indol-3-yl)propanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Methyl 3-(4-bromo-2-(trifluoromethyl)-1H-indol-3-yl)propanoate:

    Methyl 3-(4-chloro-2-(methyl)-1H-indol-3-yl)propanoate: The methyl group instead of trifluoromethyl changes the compound’s lipophilicity and biological interactions.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H11ClF3NO2

Molecular Weight

305.68 g/mol

IUPAC Name

methyl 3-[4-chloro-2-(trifluoromethyl)-1H-indol-3-yl]propanoate

InChI

InChI=1S/C13H11ClF3NO2/c1-20-10(19)6-5-7-11-8(14)3-2-4-9(11)18-12(7)13(15,16)17/h2-4,18H,5-6H2,1H3

InChI Key

DTFCZDTYOZFZGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(NC2=C1C(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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